
1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
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Description
1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Biological Activity
The compound 1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a derivative of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Benzodiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3
The compound features a benzodiazole core linked to a benzyl group and a propan-2-ol moiety, with a methoxyphenoxy substituent enhancing its potential bioactivity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study by Kathrotiya et al. demonstrated that certain benzimidazole derivatives exhibited MIC values as low as 12.5 μg/ml against Salmonella typhi . The specific activity of this compound against microbial strains remains to be fully characterized.
Anticancer Properties
Benzodiazole derivatives are recognized for their anticancer potential. The compound's structural similarity to known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A comprehensive review highlighted that many benzimidazole derivatives have shown promising results in preclinical models for various cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazole compounds have been documented in several studies. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the benzodiazole ring significantly affect bioactivity.
- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.
Table 1 summarizes some key findings from recent literature regarding SAR in related compounds:
Compound | Activity Type | MIC (μg/ml) | Reference |
---|---|---|---|
Benzimidazole Derivative A | Antibacterial | 12.5 | Kathrotiya et al., 2013 |
Benzimidazole Derivative B | Anticancer | - | Bansal & Silakari, 2012 |
Benzimidazole Derivative C | Anti-inflammatory | - | Wang et al., 2015 |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : Birajdar et al. synthesized amino alcohol derivatives of benzimidazole and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating moderate efficacy compared to standard antibiotics .
- Anticancer Screening : In vitro studies on related benzodiazole compounds showed significant cytotoxic effects on cancer cell lines, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-20-11-13-21(14-12-20)29-17-19(27)16-26-23-10-6-5-9-22(23)25-24(26)15-18-7-3-2-4-8-18/h2-14,19,27H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIDDNHGFXYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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